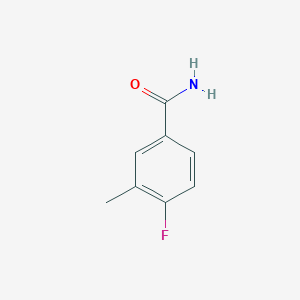

4-Fluoro-3-methylbenzamide

描述

Contextualization within Fluorinated Organic Compounds Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgwikipedia.org This has led to a surge of interest in fluorinated organic compounds across various scientific disciplines. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound. wikipedia.orgwikipedia.org This stability is a desirable trait in the development of new materials and therapeutic agents. acs.orgwikipedia.org

Fluorine's high electronegativity can also influence a molecule's acidity, basicity, and reactivity. wikipedia.org Furthermore, the substitution of hydrogen with fluorine can increase a compound's lipophilicity, potentially improving its ability to cross biological membranes. wikipedia.org These unique characteristics have made fluorinated compounds integral to the development of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgcymitquimica.com Research in this area is expanding rapidly, with a focus on leveraging the controlled introduction of fluorine to design molecules with specific, enhanced functionalities. acs.org

Significance of Benzamide (B126) Derivatives in Chemical Science

The benzamide functional group is a common structural motif found in a wide array of biologically active molecules. ontosight.aiwikipedia.org Benzamide derivatives are known to exhibit a diverse range of pharmacological activities, making them a cornerstone in medicinal chemistry. ontosight.ainih.gov Numerous commercial drugs contain the benzamide scaffold, highlighting its importance in drug design and development. wikipedia.org

The versatility of the benzamide structure allows for the synthesis of a large number of derivatives with varied properties. nih.gov The amide bond formation is a well-studied reaction in organic chemistry, facilitating the creation of extensive compound libraries for screening and optimization. nih.gov Researchers have explored benzamide derivatives for their potential as enzyme inhibitors, with some showing potent inhibitory effects against enzymes like carbonic anhydrases and acetylcholinesterase. nih.gov The ability to modify the benzene (B151609) ring and the amide group provides a powerful tool for fine-tuning the biological activity of these compounds. acs.org

Overview of Research Trajectories for 4-Fluoro-3-methylbenzamide

Current research on this compound is multifaceted, primarily focusing on its utility as a building block in the synthesis of more complex molecules with potential therapeutic applications. The compound itself, with CAS Number 261945-92-0, serves as a key intermediate in these synthetic pathways. glpbio.com

One significant area of investigation involves its use in the development of inhibitors for various enzymes. For instance, derivatives of this compound have been explored as components of inhibitors for matrix metalloproteinase 13 (MMP-13), an enzyme implicated in cartilage degradation. acs.orgnih.gov Additionally, it has been utilized in the synthesis of inhibitors for the MLL1-WDR5 protein-protein interaction, which is a target in the treatment of certain types of leukemia. epo.org

The compound is also a precursor in the synthesis of other complex chemical structures. Research has shown its use in the preparation of various substituted benzamides and other heterocyclic compounds. figshare.comfluorochem.co.ukmolport.com These synthetic efforts aim to create novel molecules with specific biological activities for further investigation.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8FNO nih.gov |

| Molecular Weight | 153.15 g/mol nih.gov |

| CAS Number | 261945-92-0 glpbio.com |

| Appearance | Solid cymitquimica.com |

| IUPAC Name | This compound nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZAZPRNIWVYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379108 | |

| Record name | 4-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261945-92-0 | |

| Record name | 4-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261945-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Fluoro 3 Methylbenzamide

Established Synthetic Routes to 4-Fluoro-3-methylbenzamide

The construction of this compound can be approached through several reliable synthetic pathways. These routes are designed to be efficient and high-yielding, often starting from readily available materials.

Synthesis from 4-Fluoro-3-methylbenzoyl Chloride

A primary and widely employed method for synthesizing this compound involves the reaction of 4-fluoro-3-methylbenzoyl chloride with an ammonia (B1221849) source. This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acyl chloride is attacked by the nucleophilic ammonia. The reaction is typically carried out in a suitable solvent and may involve a base to neutralize the hydrochloric acid byproduct.

The precursor, 4-fluoro-3-methylbenzoyl chloride, can be prepared from 4-fluoro-3-methylbenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This two-step sequence, starting from the carboxylic acid, provides a straightforward and efficient route to the desired amide.

Table 1: Synthesis of this compound from 4-Fluoro-3-methylbenzoyl Chloride

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 4-Fluoro-3-methylbenzoyl Chloride | Ammonia | Inert solvent (e.g., Dichloromethane) | This compound |

Alternative Synthetic Strategies

Beyond the acyl chloride route, other synthetic strategies offer flexibility and can be advantageous depending on the availability of starting materials and desired reaction conditions.

Direct amidation of 4-fluoro-3-methylbenzoic acid represents a more atom-economical approach to forming the amide bond. This transformation typically requires the use of coupling agents to activate the carboxylic acid. ucl.ac.uk Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). masterorganicchemistry.com These reagents facilitate the formation of an active ester intermediate, which is then readily attacked by ammonia or an ammonia equivalent. masterorganicchemistry.com

Recent advancements have also explored catalyst-driven direct amidation reactions that proceed without the need for stoichiometric activating agents, aiming for more sustainable and environmentally friendly processes. ucl.ac.uknih.gov

Functional group interconversion provides another versatile approach to this compound. This can involve the transformation of other functional groups on the benzene (B151609) ring into the desired amide functionality. For instance, the hydrolysis of 4-fluoro-3-methylbenzonitrile (B66165) under acidic or basic conditions can yield this compound. The nitrile itself can be synthesized from a corresponding aryl halide through nucleophilic substitution with a cyanide salt, a reaction often catalyzed by a transition metal complex.

Another potential functional group interconversion could involve the Hofmann, Curtius, or a related rearrangement of a suitable precursor. For example, the Curtius rearrangement of 4-fluoro-3-methylbenzoyl azide (B81097) would lead to an isocyanate intermediate, which upon hydrolysis would yield the corresponding amine. While not a direct route to the amide, this highlights the versatility of functional group interconversions in accessing related structures.

Precursor Chemistry and Intermediate Compounds

Synthesis of 4-Fluoro-3-nitrobenzamide (B1321499) as a Precursor

In some synthetic strategies, 4-fluoro-3-nitrobenzamide serves as a key intermediate. nih.gov This compound can be synthesized and then subsequently transformed into this compound. A common route to 4-fluoro-3-nitrobenzamide begins with the nitration of a suitable fluorinated benzene derivative.

For example, the nitration of p-fluoroaniline under anhydrous conditions can yield 4-fluoro-3-nitroaniline. google.com The amino group can then be converted to a different functional group if necessary, or the nitro group can be reduced and the resulting amino group subsequently replaced with a methyl group through a Sandmeyer-type reaction, although this is a more complex route.

A more direct approach to a related precursor involves the nitration of 4-fluorotoluene. The resulting 4-fluoro-3-nitrotoluene (B1295202) can then be oxidized to 4-fluoro-3-nitrobenzoic acid. Subsequent amidation of this acid, as described in section 2.1.2.1, would yield 4-fluoro-3-nitrobenzamide. The nitro group can then be reduced to an amino group, which can then be diazotized and subjected to a Sandmeyer reaction with a methyl source to install the methyl group, ultimately leading to this compound.

Derivatization from 4-Fluoro-3-methylbenzoic acid

The most direct and conventional route to synthesizing this compound is through the derivatization of 4-Fluoro-3-methylbenzoic acid. This transformation is a fundamental amidation reaction in organic chemistry. The process typically involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine source, such as ammonia or a protected amine.

Standard laboratory procedures often employ coupling reagents to facilitate this reaction. For instance, a common method involves reacting 4-Fluoro-3-methylbenzoic acid with an amine in the presence of a carbodiimide, like dicyclohexylcarbodiimide (B1669883) (DCC), and an activating agent such as benzotriazol-1-ol (HOBt). chemicalbook.com In this process, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine, leading to the formation of the desired amide and dicyclohexylurea as a byproduct. The reaction is typically carried out in a suitable organic solvent like dichloromethane (B109758) (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and 1,2-dichloroethane. chemicalbook.com

The general steps for this derivatization are:

Dissolving 4-Fluoro-3-methylbenzoic acid in an appropriate aprotic solvent.

Adding an amine source and a base, such as triethylamine (B128534) (NEt3), to the solution. chemicalbook.com

Introducing the coupling agents (e.g., DCC and HOBt) to the mixture. chemicalbook.com

Heating the reaction to drive it to completion, followed by workup and purification to isolate the this compound product. chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

In line with the growing demand for sustainable chemical manufacturing, significant research has been directed towards developing "green" synthetic routes for amide formation, which are directly applicable to the synthesis of this compound. researchgate.net These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. mdpi.comacs.org

Environmentally Benign Synthetic Protocols

Several innovative and environmentally friendly protocols have been developed for the direct synthesis of amides from carboxylic acids and amines. These methods circumvent the need for traditional stoichiometric activating agents that generate significant waste. catalyticamidation.info

Enzymatic Synthesis : Biocatalysis offers a highly selective and green alternative. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in anhydrous organic media. nih.gov This method operates under mild conditions and can achieve excellent conversion rates, often in a short time. The reaction typically requires a molecular sieve to remove the water byproduct and drive the equilibrium towards amide formation. nih.gov

Electrochemical Methods : Electrochemical synthesis presents another green approach, transforming acid hydrazides into primary amides. This method avoids harsh reaction conditions and demonstrates good tolerance for various functional groups, which is advantageous for complex molecules. thieme-connect.com

Microwave-Assisted, Solvent-Free Synthesis : The use of microwave irradiation under solvent-free conditions represents a significant advance in green amide synthesis. This technique can rapidly and effectively produce amides from carboxylic acids and amines, often with only a minute quantity of a catalyst. mdpi.com The procedure simplifies product isolation and aligns with the principles of green chemistry by eliminating solvents and reducing reaction times. mdpi.commdpi.com

Catalytic Methods for Improved Yields and Reduced Waste

The development of catalytic direct amidation is a primary focus of green chemistry, as the only stoichiometric byproduct is water. catalyticamidation.info This approach is vastly more atom-economical than methods requiring coupling reagents. mdpi.comcatalyticamidation.info A variety of catalysts have been shown to be effective for this transformation.

Boron-Based Catalysts : Boronic acids, particularly ortho-iodoarylboronic acids, have emerged as highly effective catalysts for direct amidation at room temperature. acs.orgacs.org These reactions are typically performed in the presence of molecular sieves to act as a dehydrating agent. The catalyst's effectiveness is influenced by electronic effects, with optimized versions like 5-methoxy-2-iodophenylboronic acid (MIBA) showing enhanced kinetic activity. acs.org

Metal Catalysts : Various metal-based catalysts have been successfully employed. Titanium tetrafluoride (TiF4) has been shown to catalyze the direct amidation of aromatic carboxylic acids in refluxing toluene (B28343), producing high yields. rsc.org Manganese(I)-pincer complexes are effective for the aminolysis of esters to form amides, a reaction compatible with a broad scope of substrates. mdpi.com Other metals like Zirconium(IV) have also been used. mdpi.com

Ionic Liquids : Reusable Brønsted acidic ionic liquids can serve as both the catalyst and the solvent, facilitating a highly practical and sustainable method for the direct coupling of amines and carboxylic acids. researchgate.net This system allows for easy catalyst recycling for several consecutive cycles with minimal loss of activity. researchgate.net

| Catalyst System | Typical Conditions | Key Advantages | Source |

|---|---|---|---|

| ortho-Iodoarylboronic Acids | Room temperature, molecular sieves | Mild conditions, high yields, catalyst is recyclable | acs.org |

| Titanium Tetrafluoride (TiF4) | Refluxing toluene, 10 mol% catalyst | Efficient for both aromatic and aliphatic acids, high yields (60-99%) | rsc.org |

| Ceric Ammonium Nitrate (CAN) | Solvent-free, microwave irradiation | Fast, effective, simple work-up, environmentally friendly | mdpi.com |

| Candida antarctica lipase B (CALB) | 60 °C, toluene, molecular sieves | Excellent conversion (>99%), mild enzymatic conditions, green | nih.gov |

| Brønsted Acidic Ionic Liquid | Solvent-free | Acts as both catalyst and solvent, reusable for multiple cycles | researchgate.net |

Solvent Selection and Recycling in Synthesis

Solvent choice is a critical component of green synthesis. The ideal scenario is a solvent-free reaction, as demonstrated in some microwave-assisted methods. mdpi.com When a solvent is necessary, the focus shifts to using environmentally benign options and implementing recycling protocols.

Green Solvents : Methanol is considered a greener C1 building block and can be used as both a methoxymethylating agent and a solvent medium in certain catalytic reactions. rsc.org Amide solvents with better safety profiles, such as N,N-diethyl-3-methylbenzamide (DEET), are being explored as alternatives to more toxic formamide (B127407) solvents like DMF. osti.gov

Solvent-Free and Reduced Solvent Conditions : Direct thermal amidation can sometimes be achieved without any reagents by heating under neat conditions or in a high-boiling, azeotroping solvent like toluene to remove water. mdpi.comacs.org

Recyclable Systems : The use of ionic liquids as both solvent and catalyst provides a closed-loop system where the reaction medium can be easily separated from the product and reused, significantly reducing solvent waste. researchgate.net

Reaction Mechanism Analysis of this compound

Understanding the reaction mechanisms is crucial for optimizing synthesis and controlling product formation. For fluorinated aromatic compounds, nucleophilic aromatic substitution is a key mechanistic pathway.

Nucleophilic Aromatic Substitution Reactions

While the amidation of 4-fluoro-3-methylbenzoic acid is a nucleophilic acyl substitution, the synthesis of its precursors can involve Nucleophilic Aromatic Substitution (SNAr). For example, the fluorine atom could be introduced onto the aromatic ring by displacing a different leaving group (like chlorine or a nitro group) on a 3-methylbenzonitrile (B1361078) or 3-methylbenzamide (B1583426) derivative.

The SNAr mechanism generally proceeds in two steps:

Addition of the Nucleophile : A nucleophile (e.g., F⁻) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. libretexts.org This step is typically the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily lost in this intermediate. libretexts.org

Elimination of the Leaving Group : The aromaticity is restored when the leaving group departs with its pair of electrons. libretexts.org

The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com These EWGs stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first step. masterorganicchemistry.com In the context of synthesizing a precursor like 4-fluoro-3-methylbenzonitrile, the nitrile group (-CN) would act as a powerful EWG, activating the para position for nucleophilic attack. A patent describes the synthesis of fluoro benzamides from halogenated benzonitriles using an alkali metal fluoride (B91410) in an aprotic polar solvent, a classic example of an SNAr process. google.com Modern methods using organic photoredox catalysis can even enable the SNAr of unactivated fluoroarenes under mild conditions. nih.gov

Advanced Analytical Techniques for 4 Fluoro 3 Methylbenzamide Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 4-Fluoro-3-methylbenzamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine atom within the this compound molecule.

¹H NMR: Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The coupling patterns between adjacent protons offer insights into the substitution pattern on the aromatic ring.

¹³C NMR: Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and their electronic environments. The spectrum will display unique resonances for the carbonyl carbon of the amide, the aromatic carbons (with those directly bonded to fluorine showing characteristic splitting), and the methyl carbon. rsc.org

¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is highly specific for fluorine-containing compounds. magritek.com It provides a sensitive method for confirming the presence of the fluorine atom and can give information about its chemical environment through its chemical shift value. magritek.com The coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei can further aid in structural confirmation. rsc.orgmagritek.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | Aromatic region (approx. 7.0-8.0 ppm), Methyl region (approx. 2.3 ppm), Amide protons (approx. 5.5-8.5 ppm) | Splitting patterns will reveal proton-proton and proton-fluorine couplings. |

| ¹³C | Carbonyl (approx. 165-175 ppm), Aromatic C-F (approx. 155-165 ppm, doublet), Other aromatic carbons (approx. 115-140 ppm), Methyl (approx. 15-25 ppm) | Carbon-fluorine coupling constants (J-coupling) provide definitive structural information. rsc.org |

| ¹⁹F | Specific chemical shift relative to a standard (e.g., CFCl₃) | A single resonance is expected, confirming the presence of one fluorine environment. |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.orgspecac.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. rsc.orgspecac.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3100 - 3500 (often two bands for primary amides) savemyexams.com |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1695 specac.com |

| N-H (Amide II) | Bending | 1550 - 1640 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 libretexts.org |

These characteristic peaks provide a molecular "fingerprint" that aids in the identification of the compound. specac.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. etamu.edu It is crucial for determining the molecular weight and elemental composition of a compound.

GC-MS and LC-MS/MS: When coupled with gas chromatography (GC) or liquid chromatography (LC), MS can separate this compound from a mixture before analysis. researchgate.netlcms.cz The electron ionization (EI) method, often used in GC-MS, causes the molecule to fragment in a predictable manner, creating a unique fragmentation pattern that can be used for structural elucidation. etamu.eduuni-saarland.de LC-MS/MS allows for the analysis of less volatile compounds and provides enhanced selectivity and sensitivity through multiple stages of mass analysis. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. researchgate.net This is a definitive method for confirming the chemical formula of this compound.

Table 3: Expected Mass Spectrometry Data for this compound (C₈H₈FNO)

| Technique | Information Obtained | Expected m/z Values |

| Standard MS | Molecular Ion Peak (M⁺) | ~153.06 |

| HRMS | Exact Mass | 153.05899 |

| MS/MS | Fragment Ions | Characteristic fragments resulting from the loss of NH₂, CO, and other neutral fragments. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. gdckulgam.edu.inmsu.edu This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring and carbonyl group in this compound. ncku.edu.tw The spectrum provides information about the electronic structure of the molecule. The wavelength of maximum absorbance (λmax) is a characteristic feature. researchgate.net The position of λmax can be influenced by the solvent polarity. gdckulgam.edu.in

Table 4: Predicted UV-Vis Absorption Data for this compound

| Parameter | Expected Value |

| λmax | In the UV region, likely between 200-300 nm. |

| Molar Absorptivity (ε) | Dependent on concentration and path length. ncku.edu.tw |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its quantitative analysis. wjpmr.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). wjpmr.comejgm.co.uk

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ejgm.co.uk Detection is commonly achieved using a UV detector set at the λmax of the compound. ejgm.co.ukfrontiersin.org Method validation according to ICH guidelines ensures the reliability of the analytical results, assessing parameters such as linearity, precision, accuracy, and robustness. ejgm.co.ukfrontiersin.org

Table 5: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm ejgm.co.uk |

| Mobile Phase | Gradient or isocratic elution with a mixture of water/buffer and acetonitrile/methanol. ejgm.co.uk |

| Flow Rate | 1.0 mL/min ejgm.co.uk |

| Detection | UV at λmax (e.g., ~254 nm) ejgm.co.uk |

| Injection Volume | 10-20 µL ejgm.co.ukfrontiersin.org |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

By employing these advanced analytical techniques, researchers can confidently determine the structure, confirm the identity, and assess the purity of this compound, which is critical for its application in scientific research.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of this compound. It is instrumental in assessing the purity of the compound and identifying any impurities that may be present. For instance, GC-MS analysis can reveal the presence of starting materials or byproducts from the synthesis process. rsc.org

The volatility of this compound allows for its direct analysis by GC. gcms.cz The compound is introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. researchgate.net This allows for the unambiguous identification of this compound and any co-eluting substances. rsc.org

Research has demonstrated the use of specific GC methods for analyzing related fluorinated benzamides. For example, a method utilizing a CP-WAX-52CB column has been developed for the analysis of 4-fluoro-N-methylbenzamide, a closely related compound. rsc.org This highlights the adaptability of GC methods for various benzamide (B126) derivatives.

Table 1: GC Parameters for Analysis of a Related Benzamide

| Parameter | Value |

| Stationary Phase (Column) | CP-WAX-52CB (0.25 µm, 0.25 mm, 30 m) |

| Mobile Phase (Carrier Gas) | He |

| Flow Control Mode | Linear Velocity |

| Linear Velocity | 50 cm·sec-1 |

| Injection Volume | 1 μL |

| Injector Temperature | 250 °C |

| Split Ratio | 25 |

| Temperature Program | 50 °C to 250 °C (10 °C/min), hold for 15 min |

| Detector Temperature | 260 °C |

| Data sourced from a study on 4-fluoro-N-methylbenzamide, demonstrating a typical GC method applicable to similar compounds. rsc.org |

X-ray Diffraction Studies for Solid-State Characterization

Studies on analogous fluorobenzamide derivatives have demonstrated the utility of XRD in determining their crystal structures. For example, the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been described in detail, revealing the dihedral angles between the aromatic rings and the nature of intermolecular hydrogen bonds. nih.gov In one such study, the compound crystallized with one molecule of water in the asymmetric unit, highlighting the importance of XRD in identifying solvates. nih.gov The crystal structure of these related compounds often features strong N—H⋯O hydrogen bonds that can form complex supramolecular architectures. researchgate.netnih.gov

Table 2: Crystallographic Data for a Related Fluorobenzamide Derivative

| Parameter | N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.0785 (2) |

| b (Å) | 12.4230 (3) |

| c (Å) | 13.0772 (3) |

| β (°) | 90.551 (1) |

| V (ų) | 1312.36 (5) |

| Z | 4 |

| This data is for N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, illustrating the type of information obtained from single-crystal X-ray diffraction. researchgate.net |

Advanced Microscopic Techniques (e.g., SEM)

Scanning Electron Microscopy (SEM) is a valuable tool for characterizing the morphology and topography of the crystalline form of this compound. SEM provides high-resolution images of the sample's surface, revealing details about crystal shape, size distribution, and surface features. rsc.org This information is complementary to the structural data obtained from X-ray diffraction and is important for understanding the material's physical properties and for quality control in its synthesis and formulation.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound for techniques like Gas Chromatography. researchgate.netjfda-online.com For this compound, which contains an amide functional group, derivatization can increase its volatility, improve its chromatographic behavior, and enhance its detectability. phenomenex.blog This is particularly useful for trace analysis. gcms.cz

Common derivatization methods for compounds with active hydrogen atoms, such as the amide group in this compound, include silylation, acylation, and alkylation. jfda-online.comchemcoplus.co.jp

Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This process reduces the polarity and hydrogen bonding of the molecule, thereby increasing its volatility and thermal stability. phenomenex.blog Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents suitable for derivatizing amides. phenomenex.blog The resulting TMS derivatives are often more amenable to GC analysis. gcms.cz

Acylation: This method involves the introduction of an acyl group, often a fluoroacyl group, into the molecule. jfda-online.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are highly reactive and produce volatile derivatives. gcms.cz The introduction of fluorine atoms can significantly enhance the response of an electron capture detector (ECD), leading to very low detection limits. jfda-online.comsemanticscholar.org

Alkylation: This involves the replacement of an active hydrogen with an alkyl group. While less common for amides compared to silylation and acylation, it can be used to modify the compound's properties for specific analytical needs. jfda-online.com

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired level of sensitivity and the detector being used. gcms.cz For GC-MS analysis, derivatization can also lead to more characteristic mass spectral fragmentation patterns, aiding in structural elucidation. jfda-online.com

Table 3: Common Derivatization Approaches for Amides

| Derivatization Type | Reagent Example | Purpose |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increase volatility, thermal stability, and improve GC peak shape. phenomenex.blog |

| Acylation | TFAA (Trifluoroacetic Anhydride) | Increase volatility and enhance detection by Electron Capture Detector (ECD). gcms.cz |

Applications and Emerging Research Areas of 4 Fluoro 3 Methylbenzamide

Role in Pharmaceutical Research and Drug Discovery

4-Fluoro-3-methylbenzamide and its structural analogues represent a significant scaffold in medicinal chemistry, serving as building blocks and key components in the development of novel therapeutic agents. The strategic placement of the fluoro and methyl groups on the benzamide (B126) core influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design. ontosight.ai This scaffold is prominent in the synthesis of compounds targeting a range of diseases, including cancer and neurological disorders. ontosight.aichemimpex.com

While this compound itself is a valuable research chemical, its structural analogues are widely used as intermediates in the synthesis of complex pharmaceutical compounds. nordmann.globallehighchemicals.com For instance, related benzamides are crucial starting materials in multi-step syntheses of targeted therapies. A notable example is the synthesis of the anti-androgen drug Enzalutamide, which utilizes a 4-amino-2-fluoro-N-methylbenzamide intermediate. derpharmachemica.comsloankettering.edu Similarly, 4-bromo-2-fluoro-N-methylbenzamide serves as an intermediate in the synthesis of androgen-receptor antagonists like MDV 3100. chemicalbook.com The reactivity of the benzamide moiety, combined with the electronic influence of the fluorine atom, makes these compounds versatile precursors for creating diverse and potent drug candidates. lehighchemicals.com

The benzamide framework, particularly with fluoro and methyl substitutions, is a cornerstone in the development of new drugs. Researchers have successfully developed potent therapeutic agents by modifying this core structure. One such agent, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, was identified as a powerful and selective antagonist for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov This compound demonstrated antipsychotic-like effects in animal models, highlighting its potential for treating neurological conditions. nih.gov Another derivative, N-(2-(1H-indol-3-yl)ethyl)-4-fluoro-N-methylbenzamide, is also under investigation for its potential pharmacological properties due to the combination of the benzamide and indole (B1671886) moieties, which can interact with various biological targets. ontosight.ai

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas, most notably in oncology and neuroscience.

Cancer Research : Analogues of this compound are integral to the development of targeted cancer therapies. Derivatives bearing a 4-fluoro-3-N-methylbenzamide group have been studied as c-Met inhibitors, a key target in cancer treatment. nih.gov The core structure is also central to potent second-generation anti-androgens used in prostate cancer, such as Enzalutamide and Apalutamide, which are designed to inhibit androgen receptor signaling. google.comnih.govmdpi.com Furthermore, research into inhibitors of the MLL1-WDR5 protein-protein interaction, a potential therapeutic approach for leukemia, has incorporated a 5-amino-2-chloro-4-fluoro-3-methyl-N-(phenyl)benzamide moiety to enhance binding affinity. doi.org

Neurological Disorders : In the field of neuroscience, benzamide derivatives are being investigated for their potential to treat a variety of conditions. Compounds structurally related to this compound are being developed for drugs targeting neurological disorders like depression and anxiety. chemimpex.com Research has identified specific derivatives as potent antagonists of the mGluR1 receptor, which is implicated in conditions such as schizophrenia and Huntington's Disease. nih.govnih.gov The Glycine (B1666218) Transporter 1 (GlyT1) has also emerged as a key target for treating schizophrenia, with benzoylpiperazine-based inhibitors showing promise in clinical trials. acs.org

The this compound structure is a valuable template for designing specific enzyme inhibitors. The mechanism of action often involves the compound binding to an enzyme's active site, modulating its activity and affecting downstream cellular pathways.

For example, in the design of c-Met kinase inhibitors, the benzamide group plays a crucial role in the molecule's binding mode. nih.gov A study exploring imidazo[1,2-a]pyridine (B132010) derivatives found that analogues with a 3-fluoro-4-N-methylbenzamide group showed significantly improved cellular activity against the EBC-1 cancer cell line, with one compound (22e) exhibiting a potent enzymatic IC50 of 3.9 nM. nih.gov

In the development of inhibitors for the MLL1-WDR5 protein-protein interaction in leukemia, a 5-amino-2-chloro-4-fluoro-3-methyl-N-(phenyl)benzamide fragment was specifically chosen to bind to a hydrophobic pocket of the WDR5 protein, demonstrating how rational design based on this scaffold can lead to potent and specific inhibitors. doi.org The interaction involves the benzamide moiety fitting into the deepest part of the protein's binding site, highlighting the importance of this structural component for inhibitor potency. doi.org

Prostate cancer is a leading cause of cancer-related death in men, and its progression is often driven by the androgen receptor (AR). mdpi.comous-research.no Second-generation AR antagonists represent a major advancement in treating castration-resistant prostate cancer (CRPC). mdpi.com Many of these advanced therapeutics, including the FDA-approved drug Enzalutamide, are built upon a 2-fluoro-N-methylbenzamide scaffold. google.comgoogle.com These drugs act by binding directly to the AR's ligand-binding domain with high affinity, which is several times greater than that of older antagonists like bicalutamide. nih.gov This binding effectively blocks multiple steps in AR signaling, including nuclear translocation and DNA binding, thereby inhibiting tumor growth and promoting apoptosis. google.comnih.gov

A mutation in the AR gene, F876L, has been identified as a mechanism of resistance to Enzalutamide, as it converts the antagonist into an agonist. sloankettering.eduelifesciences.org This has spurred further drug design efforts to create novel compounds based on the same antiandrogen scaffold that can effectively antagonize both the wild-type and the mutated AR. elifesciences.org

| Compound/Drug | Core Structure | Mechanism of Action | Significance in Prostate Cancer | Reference |

|---|---|---|---|---|

| Enzalutamide (MDV3100) | 4-(thiohydantoin)-2-fluoro-N-methylbenzamide | Binds to AR ligand-binding domain, inhibits nuclear translocation and DNA binding. | Approved for CRPC; improves survival. | google.comnih.govgoogle.com |

| Apalutamide (ARN-509) | 4-(thiohydantoin)-2-fluoro-N-methylbenzamide | Second-generation AR antagonist with a similar mechanism to Enzalutamide. | Used to treat non-metastatic CRPC. | google.commdpi.com |

| RD162 | 3-fluoroamide analogue of Enzalutamide | High-affinity AR binding (5-8 times greater than bicalutamide). | A potent analogue developed to improve on first-generation antagonists. | nih.gov |

The Glycine Transporter 1 (GlyT1) has become a key therapeutic target for treating the negative symptoms of schizophrenia. acs.orgnih.gov By inhibiting GlyT1, the concentration of the neurotransmitter glycine increases in the synaptic cleft, which enhances the function of N-methyl-D-aspartate (NMDA) receptors. nih.gov This modulation of NMDA receptor activity is believed to produce antipsychotic effects. nih.gov

Research in this area has led to the discovery of potent and selective GlyT1 inhibitors based on benzamide and related scaffolds. One optimization effort focused on a 2-alkoxy-5-methylsulfonebenzoylpiperazine class of inhibitors, culminating in the discovery of RG1678 (Bitopertin). acs.org This compound, chemically named [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone, was the first GlyT1 inhibitor to show a beneficial effect in a Phase II clinical trial for schizophrenia. acs.org Other research has described the development of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, which demonstrated the ability to elevate glycine levels in the cerebrospinal fluid of rodents. researchgate.netacs.org

Contributions to Agrochemical Development

The unique chemical structure of fluorinated benzamides, including compounds related to this compound, positions them as valuable components in the agrochemical industry. The modification of active ingredients with fluorine atoms is a significant strategy in the design of effective agricultural products. researchgate.net While direct application data for this compound is limited, its structural motifs are found in molecules developed for agricultural use, serving as key chemical building blocks. evitachem.com

Derivatives of this compound are utilized in the formulation of agrochemicals designed for crop protection. chemimpex.com For instance, closely related structures like 4-Fluoro-N-methoxy-N-methylbenzamide are employed in creating these products. chemimpex.com These compounds often act as versatile intermediates in the synthesis of more complex and potent active ingredients for pesticides and herbicides. evitachem.com The structural characteristics of fluorinated benzamides can be leveraged to design more effective and environmentally considerate pesticides. chemimpex.com

The incorporation of fluorinated benzamide structures into agrochemical formulations can lead to an enhancement of pesticide and herbicide efficacy. chemimpex.com Adding specific surfactants or adjuvants to pesticide formulations is a known method to improve their biological activity. borregaard.comnih.gov This can be achieved by increasing the wetting of the plant surface or enhancing the uptake of the herbicide into the leaves. borregaard.com While not directly studied for this compound, related fluorinated surfactants have been shown to significantly improve the efficacy of herbicides like glyphosate. nih.gov The principle lies in improving the delivery and absorption of the active ingredient, which allows for potentially lower application rates while maintaining effectiveness. borregaard.com

Applications in Materials Science

The benzamide structure is integral to the development of high-performance materials. Specifically, derivatives of this compound have been incorporated into advanced polymers to impart desirable characteristics. lookchem.com

Research in materials science has demonstrated the use of a diamine containing the 3-methylbenzamide (B1583426) moiety, namely 2,2′-bis(trifluoromethyl)-4,4′-bis[4-(4-amino-3-methyl)benzamide]biphenyl (MABTFMB), in the synthesis of advanced polyimides (PIs). mdpi.commdpi.comrsc.org These polymers are noted for their exceptional thermal stability, optical clarity, and mechanical properties. rsc.org

The inclusion of the MABTFMB monomer, which contains both trifluoromethyl and benzamide units, into the polymer backbone results in PIs with enhanced properties compared to standard versions. mdpi.com For example, these modified PIs exhibit high glass transition temperatures (Tg) exceeding 420 °C and good dimensional stability at elevated temperatures. mdpi.com Furthermore, the synergistic effect of the methyl and trifluoromethyl substituents contributes to high optical transmittance, making these materials suitable for advanced optoelectronic applications. mdpi.commdpi.com

Table 1: Properties of Advanced Polyimides Incorporating a 3-Methylbenzamide Moiety

| Polymer System | Optical Transmittance (at 450 nm) | Glass Transition Temp. (Tg) | Coefficient of Thermal Expansion (CTE) (10⁻⁶/K) |

| FPI-7 (BTDA-MABTFMB) | 78.3% (at 436 nm) | Not specified | 40.7 |

| FLPI-3 (FDAn-MABTFMB) | 85.7% | > 420 °C | 45.8 |

| PI-ref3 (BPDA-MABTFMB) | 87.6% | > 420 °C | 31.8 |

Data sourced from multiple studies on polyimides synthesized with the MABTFMB monomer. mdpi.commdpi.com

Biochemical Research and Metabolic Pathway Studies

In biochemical research, fluorinated benzamides serve as tools for investigating complex biological systems. chemimpex.com Their ability to interact with biological targets like enzymes makes them valuable for studying metabolic pathways and designing new therapeutic strategies. chemimpex.com

Benzamide derivatives are actively studied for their potential to modulate the activity of key enzymes. evitachem.com For example, research on imidazo[1,2-a]pyridine derivatives has shown that those bearing a 3-fluoro-4-N-methylbenzamide group exhibit potent inhibitory activity against the c-Met receptor tyrosine kinase, an enzyme implicated in cancer development. nih.gov

Systematic metabolic studies of these compounds help to identify how they are processed in biological systems, such as by liver microsomes, and can guide the design of new molecules with improved properties. nih.gov The unique structure of these compounds, featuring elements like a fluoro substituent and an amide linkage, is crucial for their binding affinity and efficacy towards specific enzymes or receptors. ontosight.ai

Table 2: Enzyme Inhibition by a Related Fluoro-Benzamide Derivative

| Compound | Target Enzyme | Enzymatic IC₅₀ | Cellular IC₅₀ (EBC-1 cell) |

| Derivative with 3-fluoro-4-N-methylbenzamide | c-Met | 3.9 nM | 45.0 nM |

IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. nih.gov

Derivatization for Specialized Research Purposes

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules with potential applications in various fields of chemical and biological research. The reactivity of the amide group allows for the introduction of diverse functional moieties, leading to novel derivatives with tailored properties. This process, known as derivatization, is a fundamental strategy in medicinal chemistry and materials science for exploring structure-activity relationships and developing new chemical entities. The following subsections detail the synthesis of two such derivatives, which have been prepared for specialized research applications.

Synthesis of N-(2-Azido-ethyl)-4-fluoro-3-methyl-benzamide

The synthesis of N-(2-Azido-ethyl)-4-fluoro-3-methyl-benzamide introduces an azidoethyl group onto the amide nitrogen of the parent molecule. The azide (B81097) functional group is particularly useful in chemical biology and drug discovery as it can participate in bioorthogonal "click" chemistry reactions, such as the Staudinger ligation or the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the specific labeling or conjugation of the molecule to other biomolecules or surfaces.

While a direct, one-step synthesis from this compound is not commonly detailed, the formation of N-substituted amides is a standard transformation in organic chemistry. A general and effective method involves a two-step process: first, the hydrolysis of this compound to its corresponding carboxylic acid, 4-fluoro-3-methylbenzoic acid. This acid is then activated, typically by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, the activated acyl chloride is reacted with 2-azidoethan-1-amine to form the desired amide bond, yielding N-(2-Azido-ethyl)-4-fluoro-3-methyl-benzamide.

The successful synthesis of this derivative has been confirmed through spectroscopic analysis. rsc.org The characterization data provides definitive evidence for the structure of the compound. rsc.org

Table 1: Spectroscopic Data for N-(2-Azido-ethyl)-4-fluoro-3-methyl-benzamide

| Analysis Type | Data |

|---|---|

| ¹H-NMR (500 MHz, CDCl₃) | δ 7.66 (m, 1H), 7.59-7.57 (m, 1H), 7.04-7.00 (t, J = 10 Hz , 1H), 3.62-3.58 (m, 2H), 3.55-3.53 (t, J = 5 Hz, 2H), 2.40 (s, 3H). rsc.org |

Synthesis of N-(Cyanomethyl)-4-fluoro-3-methylbenzamide

The introduction of a cyanomethyl group to the this compound structure results in N-(Cyanomethyl)-4-fluoro-3-methylbenzamide. The cyanomethyl group is a versatile functional handle; the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions, making this derivative a useful intermediate for creating a library of more complex molecules.

The synthesis of N-(cyanomethyl) amides is typically achieved through the coupling of a carboxylic acid with 2-aminoacetonitrile (also known as glycinonitrile or cyanomethylamine). evitachem.com In the context of producing N-(Cyanomethyl)-4-fluoro-3-methylbenzamide, the parent benzamide would first be converted to 4-fluoro-3-methylbenzoic acid. This carboxylic acid is then reacted with 2-aminoacetonitrile in the presence of a peptide coupling agent. evitachem.com Common coupling agents that facilitate this amide bond formation include N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. The reaction is typically performed in an inert organic solvent, such as dichloromethane (B109758) or dimethylformamide. evitachem.com This synthetic strategy is a robust and widely applied method for the preparation of N-substituted amides. evitachem.com

Table 2: Reactants for the Synthesis of N-(Cyanomethyl)-4-fluoro-3-methylbenzamide

| Reactant | Role |

|---|---|

| 4-Fluoro-3-methylbenzoic acid | Carboxylic acid precursor |

| 2-Aminoacetonitrile | Amine source for N-substitution |

| Coupling Agent (e.g., DCC, EDC) | Promotes amide bond formation evitachem.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(2-Azido-ethyl)-4-fluoro-3-methyl-benzamide |

| N-(Cyanomethyl)-4-fluoro-3-methylbenzamide |

| 4-Fluoro-3-methylbenzoic acid |

| Thionyl chloride |

| Oxalyl chloride |

| 2-Azidoethan-1-amine |

| 2-Aminoacetonitrile |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Dichloromethane |

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Fluoro-3-methylbenzamide, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Route 1 : React 4-fluoro-3-methylbenzyl chloride with methylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate amine, followed by oxidation to the amide using a controlled oxidizing agent like H₂O₂/FeCl₃ .

- Route 2 : Reductive amination of 4-fluoro-3-methylbenzaldehyde with ammonia/amine sources (e.g., NH₃·H₂O) and reducing agents (e.g., NaBH₄) under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) and temperature (40–60°C) to minimize byproducts.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference data (e.g., δ~7.8 ppm for aromatic protons, δ~167 ppm for carbonyl carbon) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 167.1 (calculated for C₈H₈FNO).

- X-ray Crystallography : Resolve crystal structure (orthorhombic system, space group P2₁2₁2₁) for absolute configuration validation .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation studies?

- Critical Data :

- Solubility : Sparingly soluble in water (0.1–0.5 mg/mL at 25°C), but miscible in DMSO or DMF .

- Thermal Stability : Decomposition temperature >200°C (DSC/TGA analysis recommended).

- pKa : ~1.5 (carboxamide proton) and ~10.2 (fluorine inductive effect on aromatic ring) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach :

- Use Gaussian09 or similar software to calculate Fukui indices for electrophilic/nucleophilic sites.

- Simulate transition states for SNAr reactions at the 4-fluoro position, accounting for steric hindrance from the 3-methyl group .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., rate constants in DMSO at varying temperatures).

Q. What strategies resolve contradictory data in bioactivity studies, such as conflicting IC₅₀ values across cell lines?

- Troubleshooting Framework :

Assay Conditions : Standardize cell viability protocols (e.g., MTT vs. resazurin assays) and incubation times (24–72 hours) .

Metabolic Stability : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS to rule out degradation .

Off-Target Effects : Perform kinase profiling or proteome-wide binding assays to identify non-specific interactions .

Q. How can this compound be functionalized to enhance its utility in medicinal chemistry (e.g., as a kinase inhibitor scaffold)?

- Derivatization Pathways :

- Position 5 : Introduce electron-withdrawing groups (e.g., -CF₃) via Pd-catalyzed cross-coupling to modulate binding affinity .

- Amide Modification : Replace benzamide with thioamide or urea moieties to improve metabolic resistance .

- Biological Testing : Screen derivatives against recombinant kinases (e.g., EGFR, HER2) using fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。